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2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid
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Overview
Description
2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions would be optimized for yield, purity, and cost-effectiveness. Catalysts and automated systems may be employed to enhance reaction efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Pathways
The synthesis of 2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. Common synthetic methods include:
- Condensation Reactions : Utilizing pyrimidine derivatives with acetic acid derivatives.
- Functionalization : Modifying existing pyrimidine structures to introduce the acetic acid moiety.
These pathways highlight the complexity and versatility of synthesizing this compound and its derivatives.
Antimicrobial Properties
Preliminary studies indicate that derivatives of similar structures exhibit significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For example, related compounds have shown minimum inhibitory concentrations (MIC) around 256 µg/mL against these bacteria .
Cytotoxicity and Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. In particular:
- Cancer Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40.
- Percent Growth Inhibition (PGI) : Notable PGIs observed were 86.61% for SNB-19 and 85.26% for OVCAR-8.
These findings suggest potential applications in cancer therapeutics .
Enzyme Inhibition
The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is significant in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
6-Oxopyrimidine: A related compound with a similar functional group.
Pyrimidine-2-carboxylic acid: Another pyrimidine derivative with a carboxylic acid group.
Uniqueness
2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Biological Activity
2-(2,4,5-Trimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidine-derived compound notable for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with three methyl groups at positions 2, 4, and 5, along with an acetic acid moiety. Its molecular formula is C11H14N2O2, with a molecular weight of approximately 196.21 g/mol. The presence of both nitrogen and carboxylic acid functional groups suggests potential reactivity and interactions with biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). A study highlighted the synthesis of related compounds that demonstrated significant COX-2 inhibitory activity, suggesting that this class of compounds may have therapeutic potential in managing inflammatory conditions .
2. Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents raises interest in its potential antibacterial and antifungal activities. Similar pyrimidine derivatives have shown efficacy against various bacterial strains, indicating that this compound may also possess such properties. Further studies are warranted to evaluate its spectrum of activity against specific pathogens.
3. Antioxidant Activity
Preliminary investigations into the antioxidant capacity of related compounds have shown promising results. The ability to scavenge free radicals can contribute to the overall health benefits associated with these compounds, particularly in preventing oxidative stress-related diseases.
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes), leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : It may also interact with cellular receptors that mediate inflammatory responses or microbial resistance.
Case Studies
Recent studies have evaluated the pharmacological profile of related compounds:
- Cyclooxygenase Inhibition : A study synthesized several pyrimidine derivatives and assessed their COX inhibitory activity. One derivative exhibited an IC50 value of 150 nM for COX-2, indicating strong selectivity over COX-1 .
- Antimicrobial Testing : Another study focused on structurally similar compounds showed significant antibacterial effects against E. coli and S. aureus, reinforcing the need for further exploration into the antimicrobial potential of this compound .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(2,4,5-trimethyl-6-oxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5-6(2)10-7(3)11(9(5)14)4-8(12)13/h4H2,1-3H3,(H,12,13) |
InChI Key |
PYCHNYFNTGYOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC(=O)O)C)C |
Origin of Product |
United States |
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